1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived from its core heterocyclic frameworks: a pyrazole ring substituted with a pyrimidine moiety and an ethanone group. The systematic name is constructed as follows:
IUPAC Name :
1-[1-(6-{[(2,4-Difluorophenyl)amino]pyrimidin-4-yl})-5-methyl-1H-pyrazol-4-yl]ethanone
Structural Breakdown :
- Pyrazole Core : The parent structure is a 1H-pyrazole ring substituted at position 1 with a pyrimidin-4-yl group and at position 4 with an ethanone group. A methyl group occupies position 5.
- Pyrimidine Substituent : The pyrimidine ring is linked to the pyrazole via position 4 and bears an amino group at position 6, which is further substituted with a 2,4-difluorophenyl group.
Structural Representation :
O
||
C(=O)-C1=C(N2C(=NC=C2NC3=C(C=C(C=C3)F)F))C(C)=N1
SMILES Notation:CC(=O)C1=C(C)N(N=C1)C2=NC(=NC=C2NC3=C(C=C(C=C3)F)F)C
InChI Key:ULUOCLZKDTYTJX-UHFFFAOYSA-N
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄F₂N₆O |
| Molecular Weight | 356.34 g/mol |
| SMILES | CC(=O)C1=C(C)N(N=C1)C2=NC(=NC=C2NC3=C(C=C(C=C3)F)F)C |
| InChI Key | ULUOCLZKDTYTJX-UHFFFAOYSA-N |
Alternative Naming Conventions in Patent Literature
In patent documents, the compound is often described using non-IUPAC terminology to emphasize its functional groups or therapeutic potential. For example:
- Patent-Specific Descriptors :
These conventions prioritize brevity and highlight the compound’s scaffold (pyrazole-pyrimidine) and key substituents (difluorophenyl, methyl, ethanone). Patent AU2017341324A1, for instance, classifies it under "heterocyclic kinase inhibitors," emphasizing its biological relevance rather than structural details .
Table 2: Patent Nomenclature Examples
| Patent Reference | Nomenclature Style |
|---|---|
| AU2017341324A1 | Substituted pyrazol-pyrimidine amines |
| G.S.R. 501(E)/82 | Fluorophenyl-linked triazolo-pyrimidines |
Properties
Molecular Formula |
C16H13F2N5O |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
1-[1-[6-(2,4-difluoroanilino)pyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C16H13F2N5O/c1-9-12(10(2)24)7-21-23(9)16-6-15(19-8-20-16)22-14-4-3-11(17)5-13(14)18/h3-8H,1-2H3,(H,19,20,22) |
InChI Key |
SHSVXECILCOEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=NC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate amines with nitriles or amidines under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using difluorobenzene derivatives.
Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Final Coupling: The final step involves coupling the pyrimidine and pyrazole intermediates under conditions that promote the formation of the desired ethanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the difluorophenyl group may enhance potency against certain cancer cell lines.
- Targeting Metabolic Disorders : Research has suggested that derivatives of this compound could modulate metabolic pathways, potentially offering therapeutic avenues for conditions like diabetes and obesity.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory processes. Such inhibition can lead to anti-inflammatory effects.
- Receptor Binding : Studies have focused on the interaction of this compound with various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Understanding these interactions can guide the development of new treatments for conditions like anxiety and depression.
Pharmacological Research
- Ligand-Receptor Interactions : The compound's ability to act as a ligand for specific receptors is under investigation, providing insights into its potential as an allosteric modulator. This could lead to the development of drugs with fewer side effects compared to traditional agonists or antagonists.
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, aiding in the rational design of new derivatives with enhanced efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound. |
| Study B | Enzyme Inhibition | Identified effective inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases. |
| Study C | Receptor Binding | Showed promising results in binding affinity assays for mGluR, indicating potential for neurological applications. |
Mechanism of Action
The mechanism of action of 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. Molecular simulations have shown that the compound fits well into the active sites of certain enzymes, leading to inhibition of their activity . This interaction is characterized by a low binding free energy, indicating strong binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrimidine-Based Analogs
1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone
- Structure : Differs by replacing the pyrazole ring with a methyl-substituted pyrimidine.
- Molecular Formula : C₁₃H₁₁F₂N₃O (MW: 263.25) .
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid
Pyrazole-Based Analogs
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
- Structure : Lacks the pyrimidine ring and has a single fluorine on the phenyl group.
- Molecular Formula : C₁₂H₁₁FN₂O (MW: 218.23) .
- Key Differences : Simpler structure with lower molecular weight (218.23 vs. ~325–350 estimated for the target compound), likely resulting in reduced target specificity.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Multi-Ring and Fused Systems
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one
- Structure : Contains a fused pyrrolo-pyrimidine core and trifluoromethylphenyl group.
- Molecular Formula : C₂₅H₂₁F₄N₅O (MW: 483.47) .
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Fluorophenyl-Containing Drug Candidates
Voriconazole Intermediate
- Structure: Contains a triazole and fluoropyrimidine (synthesized via condensation of fluorophenyl ethanone with chloropyrimidine) .
- Relevance : Highlights the role of fluorine in improving pharmacokinetic properties, such as resistance to oxidative metabolism.
KIF11 mRNA-Targeting Compound
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
The compound 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyrimidine and pyrazole moiety, with a difluorophenyl group that enhances its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Antiviral Properties : Some studies suggest efficacy against viral infections.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated that derivatives of pyrazole, particularly those similar to the compound , can inhibit the growth of several cancer types.
The anticancer effects are attributed to multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds have shown IC50 values indicating effective growth inhibition in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with values ranging from 2.43 to 14.65 µM .
- Targeting Specific Pathways : Derivatives have been found to inhibit key enzymatic pathways involved in cancer progression, including:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- MEK (Mitogen-Activated Protein Kinase)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MDA-MB-231 | 2.43 | Topoisomerase II inhibition |
| 2 | HepG2 | 4.98 | EGFR inhibition |
| 3 | A549 (Lung) | 5.00 | MEK inhibition |
Case Study: In Vitro Evaluation
A recent study synthesized several derivatives based on the pyrazole scaffold and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity. For instance, a compound with a nitro substitution showed increased selectivity against cancer cells compared to non-cancerous cells .
Antiviral Activity
In addition to anticancer properties, some derivatives have displayed antiviral activity against pathogens like herpes simplex virus type 1 (HSV-1). Although the antiviral efficacy was moderate, these findings suggest potential for further development in antiviral therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For pyrazole-pyrimidine hybrids, a multi-step approach is typical:
Pyrazole Core Formation : React 5-methyl-1H-pyrazole derivatives with halogenated pyrimidines (e.g., 4-chloropyrimidine) under basic conditions (K₂CO₃/DMF, 80°C) to form the pyrazole-pyrimidine backbone .
Amination : Introduce the 2,4-difluorophenylamino group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (e.g., using Pd catalysts or CuI/L-proline in DMSO at 100°C) .
Acetylation : Final acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride in anhydrous THF .
- Critical Factors : Catalyst selection (Pd vs. Cu), solvent polarity, and reaction temperature significantly impact yield. For example, CuI/L-proline systems reduce costs but may require longer reaction times (~24 hours) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and pyrimidine moieties. Key signals include pyrazole C-H (~δ 7.5–8.5 ppm) and pyrimidine NH (δ ~10–11 ppm) .
- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., differentiating 1H-pyrazole vs. 2H-pyrazole tautomers). Monoclinic/triclinic crystal systems (e.g., P21/c) with Z = 4 are common for similar structures .
- HRMS : Validate molecular weight (expected [M+H]+ ~380–400 Da) and detect impurities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole-pyrimidine hybrids often show MICs ≤25 µg/mL .
- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay. Compounds with >80% viability at 50 µM warrant further study .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring enhance electrophilicity .
- Docking Studies : Target enzymes like E. coli DNA gyrase (PDB: 1KZN). Pyrazole derivatives often bind via π-π stacking with Phe residues; modifying the 2,4-difluorophenyl group may improve affinity .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays). For example, discrepancies in IC₅₀ values may arise from variations in bacterial inoculum size or solvent (DMSO vs. PBS) .
- SAR Studies : Systematically modify substituents (e.g., replacing 2,4-difluorophenyl with 4-methoxyphenyl) to isolate contributions to activity. A 2021 study found that electron-deficient aryl groups enhance antimicrobial potency by ~30% .
Q. How can reaction conditions be optimized to scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE Approach : Use factorial design to assess variables (temperature, catalyst loading, solvent ratio). For Pd-mediated amination, reducing Pd(OAc)₂ from 5 mol% to 2 mol% with TBAB as an additive maintains yield (>85%) while lowering metal contamination .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in condensation steps, improving E-factors by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
